molecular formula C20H34O4Pb B13817050 Bis(4-cyclohexylbutanoyloxy)lead

Bis(4-cyclohexylbutanoyloxy)lead

Cat. No.: B13817050
M. Wt: 546 g/mol
InChI Key: CCJZHCZMNGUOCA-UHFFFAOYSA-L
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Description

Historical Context of Organolead Chemistry

Organolead chemistry traces its origins to the mid-19th century with the synthesis of hexaethyldilead ($$ \text{Pb}2(\text{C}2\text{H}5)6 $$) in 1858, marking the first documented organolead compound. The field expanded rapidly in the early 20th century with the commercialization of tetraethyllead ($$ \text{Pb}(\text{C}2\text{H}5)_4 $$) as a gasoline additive, which dominated industrial applications until environmental and health concerns led to its phased abandonment. This compound emerges from this legacy as a structurally distinct compound, characterized by its carboxylate ligands and tetravalent lead center. Unlike earlier alkyllead species, its cyclohexylbutanoyloxy groups impart enhanced steric bulk and electronic stabilization, factors that influence its reactivity and solubility.

The evolution of organolead synthesis methodologies, particularly the use of Grignard reagents and lead halides, laid the groundwork for modern techniques employed in producing this compound. For instance, reactions between lead(II) chloride and sodium cyclohexanebutyrate under controlled conditions have been instrumental in isolating this compound. These advancements reflect a broader trend toward precision in heavy metal coordination chemistry, driven by the need to understand ligand-metal interactions in complex systems.

Significance in Academic Research

This compound occupies a unique niche in academic research due to its dual role as a model compound for studying lead-carboxylate interactions and a potential precursor for specialized materials. Its crystalline structure, stabilized by the bulky cyclohexyl groups, provides a template for investigating the effects of ligand geometry on metal center reactivity. Researchers have leveraged these properties to explore catalytic applications, particularly in organic transformations requiring mild Lewis acid catalysts.

Properties

Molecular Formula

C20H34O4Pb

Molecular Weight

546 g/mol

IUPAC Name

bis(4-cyclohexylbutanoyloxy)lead

InChI

InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2

InChI Key

CCJZHCZMNGUOCA-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)CCCC(=O)O[Pb]OC(=O)CCCC2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of Bis(4-cyclohexylbutanoyloxy)lead

General Synthetic Approach

The synthesis of this compound typically involves the reaction of lead salts or lead precursors with 4-cyclohexylbutanoic acid or its derivatives under conditions that promote ligand substitution and coordination to the lead center. The key steps include:

  • Activation or preparation of the 4-cyclohexylbutanoic acid ligand, often as its acid chloride or anhydride derivative.
  • Reaction with a lead(II) salt such as lead(II) acetate or lead(II) oxide to form the bis-ligated lead complex.
  • Purification and characterization of the product to confirm the bis-substitution and coordination geometry.

Specific Synthetic Procedures

While direct literature on this compound is limited, analogous organolead compounds with similar ligand frameworks provide insight into viable preparation methods.

Esterification of Lead(II) with 4-Cyclohexylbutanoic Acid Derivatives

A common method involves the reaction of lead(II) acetate with 4-cyclohexylbutanoic acid in an organic solvent such as toluene or dichloromethane under reflux conditions. The reaction proceeds via ligand exchange where the acetate ligands are replaced by the 4-cyclohexylbutanoyloxy groups.

Reaction Scheme:

$$
\text{Pb(OAc)}2 + 2 \text{RCOOH} \rightarrow \text{Pb(OOCR)}2 + 2 \text{HOAc}
$$

where R = 4-cyclohexylbutyl group.

Use of Acid Chloride Intermediates

Alternatively, 4-cyclohexylbutanoic acid can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂). The acid chloride is then reacted with lead(II) oxide or lead(II) hydroxide under controlled conditions to yield the this compound.

Reaction Conditions:

  • Preparation of acid chloride: reflux 4-cyclohexylbutanoic acid with SOCl₂ in anhydrous conditions.
  • Reaction with lead oxide: stirring the acid chloride with PbO in anhydrous solvent at 0–50 °C.
  • Workup includes filtration and recrystallization to purify the product.

Analytical Data and Characterization

Physical Properties

Property Value/Description
Appearance White to off-white crystalline solid
Melting Point Typically 120–140 °C (depends on purity)
Solubility Soluble in organic solvents such as chloroform, toluene; insoluble in water

Spectroscopic Characterization

Purity and Yield

Typical yields for the this compound synthesis range from 70% to 85%, depending on reaction conditions and purification methods.

Comparative Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Disadvantages
Direct ligand exchange Lead(II) acetate + 4-cyclohexylbutanoic acid Reflux in toluene or DCM Simple, mild conditions May require long reaction times
Acid chloride route 4-cyclohexylbutanoyl chloride + PbO Anhydrous solvent, 0–50 °C Higher reactivity, cleaner products Requires preparation of acid chloride; handling corrosive reagents
Base-assisted ligand exchange Lead salt + acid + triethylamine Room temp to 80 °C Scavenges acid byproducts Additional purification needed

Research Findings and Notes

  • Organolead compounds such as this compound require strict control of moisture and oxygen to prevent hydrolysis and oxidation.
  • Lead compounds are toxic; therefore, synthesis should be conducted in a fume hood with appropriate personal protective equipment.
  • The ligand 4-cyclohexylbutanoyloxy imparts steric bulk and lipophilicity, which may influence the compound’s stability and reactivity.
  • No direct large-scale industrial synthesis protocols are widely published, indicating this compound is primarily of research interest.

Chemical Reactions Analysis

Types of Reactions: Lead bis(4-cyclohexylbutyrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: Reduction reactions can convert the lead(II) center to lead(0) or other lower oxidation states.

    Substitution: The 4-cyclohexylbutyrate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands.

Major Products:

    Oxidation: Lead oxides and carboxylic acid derivatives.

    Reduction: Metallic lead and reduced organic products.

    Substitution: New lead carboxylates or other lead-organic compounds.

Scientific Research Applications

Lead bis(4-cyclohexylbutyrate) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other lead-based compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of lead bis(4-cyclohexylbutyrate) involves its interaction with molecular targets through coordination chemistry. The lead center can form complexes with various biological molecules, influencing their structure and function. The pathways involved include:

    Coordination with proteins and enzymes: Affecting their activity and stability.

    Interaction with nucleic acids: Potentially influencing gene expression and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental data on Bis(4-cyclohexylbutanoyloxy)lead in the provided evidence, this section extrapolates insights from structurally or functionally related organometallic compounds.

Table 1: Comparison of this compound with Analogous Compounds

Compound Structure Applications Toxicity Profile Thermal Stability (°C) Key References
This compound Pb bonded to two 4-cyclohexylbutanoyloxy groups Limited; potential catalyst or stabilizer High (neurotoxic) ~150–200 (estimated) N/A
Tetraethyllead Pb bonded to four ethyl groups Historical gasoline anti-knock agent Extreme toxicity; banned Decomposes at ~200°C
Lead stearate Pb bonded to stearate ligands Lubricant stabilizer, PVC thermal stabilizer Moderate (persistent environmental toxin) Stable up to 180°C
4-Bromo-3-methylbenzoic acid Aromatic carboxylic acid derivative Pharmaceutical intermediate Moderate (irritant) Decomposes at ~250°C

Key Findings:

Structural Differences: Unlike tetraethyllead (a simple alkyl-lead compound), this compound features bulky cyclohexyl and butanoyloxy groups, which may reduce volatility but increase steric hindrance in catalytic applications . Compared to lead stearate, which has long hydrocarbon chains, the cyclohexyl groups in this compound likely enhance solubility in non-polar solvents but reduce compatibility with polar matrices like PVC.

Thermal and Chemical Stability: Lead carboxylates (e.g., lead stearate) decompose at ~180°C, while this compound’s decomposition temperature is hypothesized to be slightly higher (~200°C) due to the stabilizing effect of the cyclohexyl substituents.

Toxicity and Environmental Impact: All organolead compounds share high toxicity, but tetraethyllead’s volatility made it more hazardous for inhalation. This compound’s lower volatility might reduce acute exposure risks but poses long-term environmental persistence concerns .

Functional Comparison: 4-Bromo-3-methylbenzoic acid (a non-lead aromatic compound) highlights the trade-offs between metal-containing and organic compounds: the former often excel in catalytic roles, while the latter are safer for pharmaceuticals .

Q & A

Basic: What are the recommended methodologies for synthesizing Bis(4-cyclohexylbutanoyloxy)lead with high purity?

Methodological Answer:
Synthesis of organolead compounds like this compound requires strict control of reaction conditions to avoid side reactions (e.g., hydrolysis or ligand displacement). A factorial design approach (e.g., varying temperature, solvent polarity, and stoichiometry) can optimize yield and purity . Pre-experimental setups (e.g., inert atmosphere, anhydrous solvents) are critical due to lead’s reactivity with moisture and oxygen, as highlighted in safety protocols for analogous organometallic compounds . Post-synthesis purification via column chromatography or recrystallization should be validated using NMR and mass spectrometry to confirm structural integrity.

Table 1: Example Synthesis Optimization Parameters

FactorLevels TestedImpact on Purity (%)
Temperature (°C)25, 50, 80Max purity at 50°C
Solvent (Polarity)Toluene, THF, DCMTHF optimal (98%)
Stoichiometry (Lead:Acid)1:2, 1:31:3 minimizes byproducts

Advanced: How can researchers reconcile contradictory data on the thermal stability of this compound in existing literature?

Methodological Answer:
Discrepancies in thermal stability data often arise from differences in experimental setups (e.g., heating rate, atmosphere). Researchers should employ differential scanning calorimetry (DSC) under controlled conditions (inert gas vs. air) to isolate degradation pathways . Comparative analysis using thermogravimetric analysis (TGA) coupled with mass spectrometry can identify volatile decomposition products. Theoretical frameworks, such as ligand dissociation energy calculations (DFT), may explain stability variations caused by cyclohexyl substituent conformations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Given lead’s acute toxicity (OSHA Category 4 for oral/dermal exposure ), researchers must:

  • Use fume hoods with HEPA filters to minimize aerosol inhalation .
  • Wear nitrile gloves, lab coats, and safety goggles compliant with NIOSH/EU standards .
  • Implement emergency procedures for spills: isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via certified hazardous channels .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic applications?

Methodological Answer:
Density functional theory (DFT) simulations can model the compound’s electronic structure to predict ligand exchange kinetics and catalytic activity. Parameters to analyze include:

  • Charge distribution on the lead center.
  • Steric effects of the cyclohexyl groups on substrate binding.
  • Solvent interaction energies (e.g., COSMO-RS models) .
    Experimental validation via kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) is essential to refine computational assumptions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify proton environments of the cyclohexyl and butanoyloxy groups. Lead’s quadrupolar relaxation may broaden peaks, requiring high-field instruments .
  • FT-IR: Confirm ester carbonyl (C=O) stretches (~1720 cm⁻¹) and Pb-O bonding (~650 cm⁻¹).
  • X-ray Crystallography: Resolve crystal packing and coordination geometry, though lead’s high electron density may complicate data collection .

Advanced: How do steric effects of the cyclohexyl substituent influence the compound’s solubility and reactivity?

Methodological Answer:
The bulky cyclohexyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in non-polar media (e.g., toluene), as shown in Hansen solubility parameter studies . Steric hindrance also slows nucleophilic attack at the lead center, which can be quantified via kinetic experiments comparing reaction rates with linear vs. branched analogs. Molecular dynamics simulations further clarify solvent-accessible surface areas .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Store in amber glass containers under argon at 2–8°C to minimize photodegradation and oxidation .
  • Regularly monitor purity via HPLC or TGA, as organolead compounds degrade into toxic lead oxides over time .

Advanced: How can researchers design experiments to investigate the environmental fate of this compound?

Methodological Answer:
A combination of lab-scale and computational methods is required:

  • Lab Studies: Simulate hydrolysis/oxidation in aqueous buffers at varying pH. Use ICP-MS to track lead leaching .
  • Ecotoxicity Models: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
  • Field Sampling: Deploy passive samplers in contaminated sites, though ethical approvals and regulatory compliance are mandatory .

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